4-Chloro-3-(chloromethyl)aniline
Description
4-Chloro-3-(chloromethyl)aniline (C₇H₇Cl₂N) is a chlorinated aromatic amine featuring a chlorine atom at the para position and a chloromethyl (–CH₂Cl) group at the meta position relative to the amino (–NH₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive chloromethyl group enables further functionalization, such as nucleophilic substitution or coupling reactions, making it valuable for constructing complex molecules like urea derivatives or heterocycles .
Properties
IUPAC Name |
4-chloro-3-(chloromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPLLOGXWBYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)aniline typically involves the chlorination of 3-(chloromethyl)aniline. One common method is the reaction of 3-(chloromethyl)aniline with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of 4-Chloro-3-(chloromethyl)aniline often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Scientific Research Applications
Organic Synthesis
4-Chloro-3-(chloromethyl)aniline serves as a valuable intermediate in the synthesis of various organic compounds. Its chloromethyl group is particularly reactive, allowing it to participate in electrophilic aromatic substitution reactions. This property enables the compound to be utilized in the following ways:
- Synthesis of Pharmaceuticals : The compound is used to synthesize various pharmaceutical agents. For instance, it can be transformed into more complex structures that exhibit biological activity, including anticancer and antimicrobial properties .
- Preparation of Agrochemicals : It is a precursor in the synthesis of agrochemicals, including fungicides and herbicides. One notable application is its role in the production of Boscalid, a systemic fungicide effective against a range of plant diseases .
Pharmaceutical Applications
Research has demonstrated that 4-Chloro-3-(chloromethyl)aniline exhibits significant biological activity, making it a candidate for drug development:
- Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties. For example, analogs synthesized from 4-Chloro-3-(chloromethyl)aniline were tested against various cancer cell lines (HepG2, MDA-MB-468, HCT-116) and displayed promising cytotoxic effects .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives exhibit effectiveness against bacterial strains, suggesting potential applications in infection control and treatment .
Biochemical Research
In biochemical studies, 4-Chloro-3-(chloromethyl)aniline is examined for its interactions with enzymes and cellular processes:
- Enzyme Inhibition : The compound interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase. These interactions can lead to alterations in metabolic pathways, particularly those involved in inflammatory responses and cellular metabolism .
- Gene Expression Modulation : Research indicates that this compound can influence gene expression related to inflammation and metabolism. Its effects on signaling pathways suggest potential implications for diseases characterized by dysregulated metabolic processes.
Table 1: Synthesis Yields of Derivatives
| Entry | Compound | Yield (%) |
|---|---|---|
| 1 | 2a | 88 |
| 2 | 2b | 76 |
| 3 | 2c | 64 |
| 4 | 2d | 84 |
| 5 | 2e | 75 |
This table summarizes the yields obtained from synthesizing various derivatives from starting materials involving chloromethylated anilines .
Table 2: Anticancer Activity (IC50 Values)
| Compound | HepG2 (µM) | MDA-MB-468 (µM) | HCT-116 (µM) |
|---|---|---|---|
| A | 3.8 | 3.2 | 12.4 |
| B | 4.3 | 3.2 | 20 |
The table presents the cytotoxicity effects of synthesized compounds derived from chloromethylated anilines on different cancer cell lines .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)aniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity .
Comparison with Similar Compounds
Substituent Effects and Key Structural Differences
The table below highlights critical structural variations among 4-Chloro-3-(chloromethyl)aniline and its analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The –CF₃ and –NO₂ groups (strong electron-withdrawing) reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to –OCH₃ (electron-donating) .
- Reactivity: The –CH₂Cl group in 4-Chloro-3-(chloromethyl)aniline facilitates alkylation or cross-coupling reactions, whereas –CF₃ and –NO₂ groups are typically inert but improve thermal stability .
Physical and Chemical Properties
Notes:
- The chloromethyl group’s lability makes 4-Chloro-3-(chloromethyl)aniline prone to hydrolysis or nucleophilic attack, unlike the inert –CF₃ or –NO₂ groups .
- 4-Chloro-3-methoxyaniline’s –OCH₃ group enhances solubility in alcohols compared to halogenated analogs .
Biological Activity
4-Chloro-3-(chloromethyl)aniline, also known as 4-(Chloromethyl)aniline, is an aromatic amine that has garnered attention in various fields due to its biological activities and potential applications in pharmaceuticals and environmental chemistry. This article synthesizes current research findings on its biological activity, mechanisms of action, and implications for health and disease.
Chemical Structure and Properties
4-Chloro-3-(chloromethyl)aniline has the molecular formula and features a chloro group and a chloromethyl group attached to an aniline structure. Its physical properties include a boiling point of approximately 257.6 °C and a density of 1.2 g/cm³, which influence its behavior in biological systems.
Biochemical Pathways
The compound primarily interacts with various enzymes involved in metabolic processes. It has been shown to affect the activity of:
- Aniline dioxygenase : Involved in the degradation of aromatic amines.
- Catechol 2,3-dioxygenase : Participates in the metabolism of catechols.
These interactions can lead to alterations in cellular metabolism and gene expression, particularly genes related to inflammatory responses.
Cellular Effects
Research indicates that 4-chloro-3-(chloromethyl)aniline can modulate cell signaling pathways, influencing cellular functions such as:
- Gene expression related to inflammation.
- Metabolic processes that may lead to oxidative stress at higher concentrations .
Toxicity and Genotoxicity
Studies have demonstrated that exposure to this compound can lead to toxic effects, particularly at elevated doses. In animal models, high doses have resulted in significant changes in liver and kidney functions, alongside indications of oxidative stress and inflammation .
Moreover, genotoxicity studies have shown that metabolites of this compound can form DNA adducts, which are critical in understanding its carcinogenic potential. Evidence from rodent studies indicates a correlation between exposure to this compound and the development of multi-organ tumors, including liver adenomas and carcinomas .
Anticancer Activity
Recent investigations into similar compounds have highlighted potential anticancer properties. For instance, derivatives of chloromethyl-substituted anilines have been tested against various cancer cell lines (e.g., HepG2, MDA-MB-468, HCT-116) using MTT assays. The results indicated varying degrees of cytotoxicity, suggesting a potential role in cancer therapy .
Case Studies
- Liver Toxicity in Rats : A study involving male SD rats subjected to intraperitoneal injections showed dose-dependent increases in liver enzyme markers associated with toxicity following exposure to 4-chloro-3-(chloromethyl)aniline. Histopathological examinations revealed mild basophilic changes in renal tubules at higher doses but were generally reversible .
- Carcinogenic Potential : Long-term studies have indicated that chronic exposure (16 months to lifetime) can lead to increased incidences of tumors in multiple organs. These findings underscore the need for caution when handling this compound due to its potential health risks .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
